molecular formula C10H5IN2O B3058019 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile CAS No. 872576-92-6

6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Cat. No. B3058019
Key on ui cas rn: 872576-92-6
M. Wt: 296.06 g/mol
InChI Key: CNKWXTMFDVZLQN-UHFFFAOYSA-N
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Patent
US07250515B2

Procedure details

A mixture of (Z)-2-cyano-3-(4-iodo-phenylamino)-acrylic acid ethyl ester and (E)-2-cyano-3-(4-iodo-phenylamino)-acrylic acid ethyl ester (example 14a, 150 g, 0.44 mol) in diphenylether (1500 mL) was refluxed at 260° C. for 12 h. After cooling, ether was added. The solid was collected by filtration, washed with ether and dried to obtain 6-iodo-4-oxo-1,4-dihydro-quinoline-3-carbonitrile (110.5 g, 85%) as a black solid. LC-MS m/e 297 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:17])/[C:5](/[C:15]#[N:16])=[CH:6]\[NH:7][C:8]1[CH:13]=[CH:12][C:11]([I:14])=[CH:10][CH:9]=1)C.C(OC(=O)/C(/C#N)=C/NC1C=CC(I)=CC=1)C.CCOCC>C1(OC2C=CC=CC=2)C=CC=CC=1>[I:14][C:11]1[CH:12]=[C:13]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]([C:15]#[N:16])[C:4]2=[O:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(\C(=C/NC1=CC=C(C=C1)I)\C#N)=O
Name
Quantity
150 g
Type
reactant
Smiles
C(C)OC(\C(=C\NC1=CC=C(C=C1)I)\C#N)=O
Name
Quantity
1500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
260 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C2C(C(=CNC2=CC1)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 110.5 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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